molecular formula C18H20N2O3S B2362568 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide CAS No. 922026-31-1

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide

Cat. No.: B2362568
CAS No.: 922026-31-1
M. Wt: 344.43
InChI Key: LCSCWFSWAHXDKQ-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, an ethyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a strong base such as sodium hydride.

    Sulfonamide Formation: The final step involves the reaction of the quinoline derivative with benzenesulfonyl chloride in the presence of a base like pyridine to form the sulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide moiety, in particular, is known for its ability to enhance the compound’s solubility and bioavailability, making it a valuable candidate for drug development and other applications.

Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a tetrahydroquinoline moiety fused with a sulfonamide group. Its synthesis typically involves the reaction of 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline with 3-methylbenzene sulfonyl chloride , usually in the presence of a base like triethylamine to facilitate the reaction and manage by-products such as hydrochloric acid.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. Notably, it has demonstrated inhibitory effects against influenza A virus and Coxsackievirus B3 , suggesting its potential use in antiviral therapies. The compound's ability to disrupt viral replication pathways is under investigation, with preliminary studies indicating a promising profile for further development in medicinal chemistry.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, derivatives of tetrahydroquinoline have been reported to possess IC50 values lower than those of established chemotherapeutics like Doxorubicin, indicating superior efficacy against certain cancer types . The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, potentially through interactions with tubulin dynamics .

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and cancer cell proliferation.
  • Receptor Modulation : It interacts with specific receptors on cell surfaces, altering cellular signaling pathways that lead to apoptosis or growth inhibition.
  • Nucleic Acid Interaction : There is evidence suggesting that it can bind to DNA or RNA, affecting gene expression and protein synthesis .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the tetrahydroquinoline class:

CompoundActivityIC50 (µM)Reference
DoxorubicinChemotherapy37.5
Tetrahydroquinoline Derivative AAnticancer2.5
Tetrahydroquinoline Derivative BAntiviralN/A

These findings highlight the potential for developing new therapeutic agents based on the structural framework of this compound.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-3-20-17-9-8-15(12-14(17)7-10-18(20)21)19-24(22,23)16-6-4-5-13(2)11-16/h4-6,8-9,11-12,19H,3,7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSCWFSWAHXDKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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